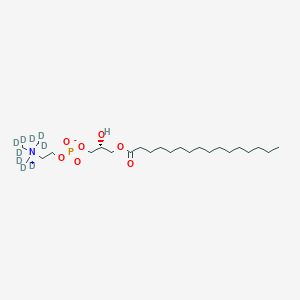

1,2-O-Cyclohexylidene-4-O-(phenylmethyl)-D-myo-inositol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

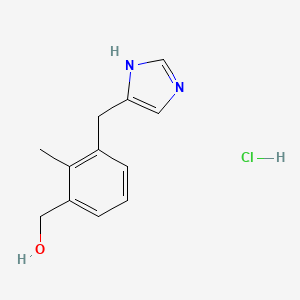

1,2-O-Cyclohexylidene-4-O-(phenylmethyl)-D-myo-inositol (1,2-O-CHP-D-MI) is a cyclic sugar derivative of myo-inositol, a naturally occurring six-carbon cyclic sugar alcohol. It is a small molecule that has been studied for its potential in a variety of applications, including as an anti-inflammatory agent, an antioxidant, and an anticancer agent.

Detaillierte Synthesemethode

Design of the Synthesis Pathway

The synthesis of 1,2-O-Cyclohexylidene-4-O-(phenylmethyl)-D-myo-inositol can be achieved through a multi-step process involving the protection and deprotection of specific functional groups on inositol. The key steps include protection of the hydroxyl groups, formation of the cyclohexylidene ring, and selective deprotection of the desired hydroxyl groups to yield the final product.

Starting Materials

D-myo-inositol, cyclohexene, phenylmethyl chloride, tetrahydrofuran, diethyl ether, potassium carbonate, acetic anhydride, methanol, sodium borohydride, acetic acid, hydrochloric acid

Reaction

Protection of inositol hydroxyl groups with acetic anhydride and potassium carbonate in tetrahydrofuran, Formation of cyclohexylidene ring by reaction with cyclohexene in diethyl ether with catalytic amounts of p-toluenesulfonic acid, Selective deprotection of the desired hydroxyl groups with methanol and hydrochloric acid, Reaction with phenylmethyl chloride in the presence of sodium borohydride to introduce the phenylmethyl group, Final deprotection with acetic acid to yield 1,2-O-Cyclohexylidene-4-O-(phenylmethyl)-D-myo-inositol

Wissenschaftliche Forschungsanwendungen

1,2-O-CHP-D-MI has been studied for its potential in a variety of applications, including as an anti-inflammatory agent, an antioxidant, and an anticancer agent. It has been shown to have anti-inflammatory and antioxidant properties in animal models, and to have potential as an anticancer agent in cell culture models. In addition, 1,2-O-CHP-D-MI has been studied for its potential to inhibit the growth of bacteria and fungi.

Wirkmechanismus

The mechanism of action of 1,2-O-CHP-D-MI is not fully understood. It is thought to act primarily as an antioxidant by scavenging free radicals and inhibiting the production of reactive oxygen species. In addition, 1,2-O-CHP-D-MI has been shown to inhibit the activity of enzymes involved in inflammation, such as cyclooxygenase-2 and lipoxygenase.

Biochemische Und Physiologische Effekte

1,2-O-CHP-D-MI has been shown to have anti-inflammatory and antioxidant properties in animal models. It has been shown to reduce inflammation and oxidative stress in rats and mice, and to reduce the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. In addition, 1,2-O-CHP-D-MI has been shown to have potential as an anticancer agent in cell culture models, and to inhibit the growth of bacteria and fungi.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of 1,2-O-CHP-D-MI for laboratory experiments include its low cost, ease of synthesis, and its potential for a variety of applications. However, there are some limitations to its use in laboratory experiments. For example, the mechanism of action of 1,2-O-CHP-D-MI is not fully understood, and the effects of long-term use have not been studied. In addition, the effects of 1,2-O-CHP-D-MI may vary depending on the concentration and type of cell culture used.

Zukünftige Richtungen

1,2-O-CHP-D-MI has potential for a variety of applications, and there are a number of future directions that could be explored. These include further research into the mechanism of action of 1,2-O-CHP-D-MI, as well as studies of its effects on different types of cells and organisms. In addition, further research could be conducted into the potential of 1,2-O-CHP-D-MI as an anticancer agent, as well as its potential for use in the treatment of other diseases. Finally, further research could be conducted into the safety and efficacy of 1,2-O-CHP-D-MI for long-term use.

Eigenschaften

CAS-Nummer |

116839-47-5 |

|---|---|

Produktname |

1,2-O-Cyclohexylidene-4-O-(phenylmethyl)-D-myo-inositol |

Molekularformel |

C₁₉H₂₆O₆ |

Molekulargewicht |

350.41 |

Synonyme |

Spiro[1,3-benzodioxole-2,1’-cyclohexane], D-myo-Inositol Deriv. |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2R)-4-Amino-4-oxo-2-[[(1R,2S,6S,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl]methylamino]butanoic acid](/img/structure/B1146553.png)